tert-Butyl (7-bromoheptyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromoheptyl)carbamate typically involves the following steps :
Reduction of 7-(tert-butoxycarbonyl)aminoheptanoic acid: This step involves the reduction of 7-(tert-butoxycarbonyl)aminoheptanoic acid using borane-dimethyl sulfide complex in tetrahydrofuran (THF) at 0°C.
Bromination: The resulting product is then brominated using carbon tetrabromide and triphenylphosphine in THF at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (7-bromoheptyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or THF.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-dimethyl sulfide complex are used.
Major Products:
Substitution Reactions: The major products are the substituted carbamates, where the bromine atom is replaced by the nucleophile.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl (7-bromoheptyl)carbamate involves its ability to undergo substitution and reduction reactions . The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of different substituted carbamates . These reactions are facilitated by the presence of polar solvents and appropriate reagents .
Comparison with Similar Compounds
tert-Butyl (7-bromoheptyl)carbamate can be compared with other similar compounds, such as :
- tert-Butyl (6-bromohexyl)carbamate
- tert-Butyl (8-bromooctyl)carbamate
- tert-Butyl (7-chloroheptyl)carbamate
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(7-bromoheptyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrNO2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBIPAHIGAUNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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